Decahydro-isoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
Decahydro-isoquinoline-3-carboxylic acid hydrochloride is a synthetic derivative of isoquinoline. It has a molecular formula of C10H18ClNO2 and a molecular weight of 219.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-isoquinoline-3-carboxylic acid hydrochloride typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and conversion of isoquinoline derivatives. The final product is purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Decahydro-isoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Decahydro-isoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Decahydro-isoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Decahydro-isoquinoline-3-carboxylic acid hydrochloride include:
Isoquinoline: The parent compound from which this compound is derived.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Quinoline: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its fully hydrogenated isoquinoline ring, which imparts specific chemical and biological properties. This makes it distinct from other isoquinoline derivatives and related compounds .
Biological Activity
Decahydro-isoquinoline-3-carboxylic acid hydrochloride, a compound derived from the isoquinoline family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its fully hydrogenated isoquinoline ring structure, which contributes to its unique chemical and biological properties. Its molecular formula is C10H17NO2 with a molecular weight of approximately 183.25 g/mol.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The compound has been shown to modulate the activity of neurotransmitter receptors, particularly those associated with excitatory amino acids, such as AMPA and NMDA receptors .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | Modulation of AMPA/NMDA receptor activity |
Table 2: Structure-Activity Relationship (SAR)
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of bacteria showed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for therapeutic applications against resistant bacterial strains.
- Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways related to survival and apoptosis .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPVXZBGHNSXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNC(CC2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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